molecular formula C10H5BrO2 B14714326 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- CAS No. 22315-46-4

3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl-

Cat. No.: B14714326
CAS No.: 22315-46-4
M. Wt: 237.05 g/mol
InChI Key: MFYCMEJDDNEWSV-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is a chemical compound with the molecular formula C10H5BrO2 It is a derivative of cyclobutene-1,2-dione, where a bromine atom and a phenyl group are substituted at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- typically involves the bromination of 3-phenylcyclobutene-1,2-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutene derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

The major products formed from these reactions include substituted cyclobutene derivatives, quinones, and reduced cyclobutene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- involves its interaction with various molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new compounds with different biological activities. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutene-1,2-dione, 3-bromo-4-phenyl- is unique due to the presence of both a bromine atom and a phenyl group, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

22315-46-4

Molecular Formula

C10H5BrO2

Molecular Weight

237.05 g/mol

IUPAC Name

3-bromo-4-phenylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C10H5BrO2/c11-8-7(9(12)10(8)13)6-4-2-1-3-5-6/h1-5H

InChI Key

MFYCMEJDDNEWSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C2=O)Br

Origin of Product

United States

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